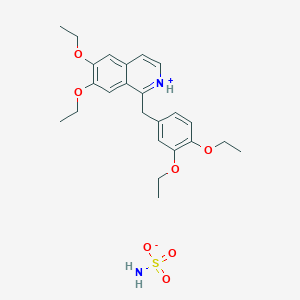
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DIDS is commonly used as an inhibitor of chloride channels and has been studied extensively in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is complex and not fully understood. It is thought to inhibit chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance and an increase in membrane potential.
Biochemical And Physiological Effects
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has a variety of biochemical and physiological effects. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability. 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in a variety of cell types and physiological processes. However, one limitation of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is that it can have off-target effects on other ion channels and transporters.
Future Directions
There are several future directions for research on 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate. One area of interest is the role of chloride channels in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and potent inhibitors of chloride channels that can be used in both basic and clinical research.
In conclusion, 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, or 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, is a sulfonamide derivative that has been widely used in scientific research. It is a potent and specific inhibitor of chloride channels and has been used to study the role of chloride channels in a variety of cell types and physiological processes. While there are limitations to using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments, it remains an important tool for researchers studying the role of chloride channels in health and disease.
Synthesis Methods
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate can be synthesized using a variety of methods, including the reaction of 3,4-diethoxybenzyl chloride with isoquinoline in the presence of a strong base. The resulting product can then be reacted with sulfamic acid to form the final compound.
Scientific Research Applications
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
properties
CAS RN |
17332-39-7 |
|---|---|
Product Name |
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Molecular Formula |
C24H32N2O7S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
InChI |
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Other CAS RN |
17332-39-7 |
synonyms |
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



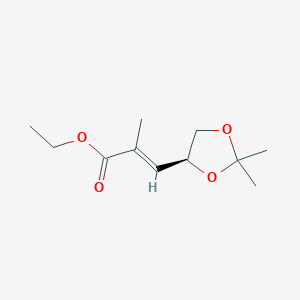

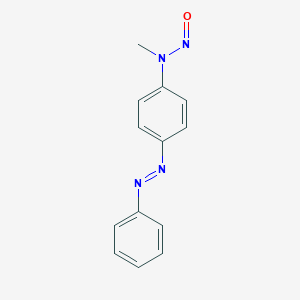
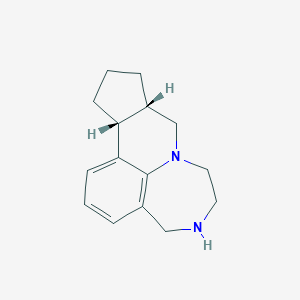

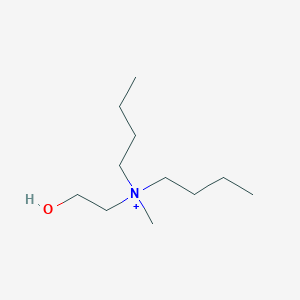
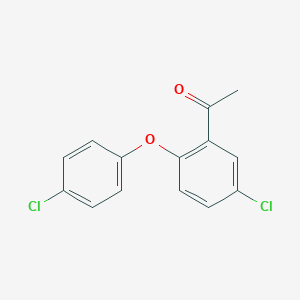
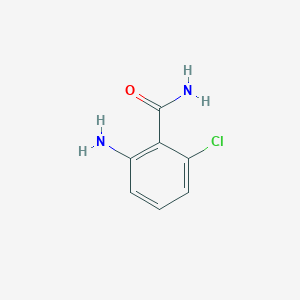
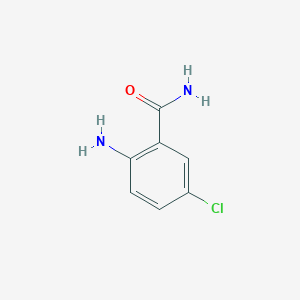
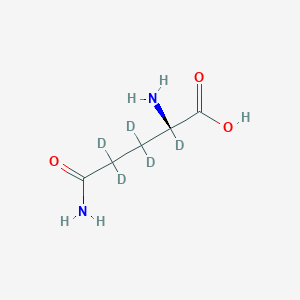
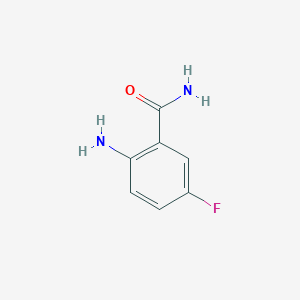
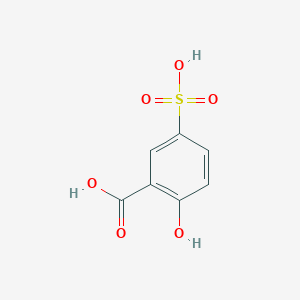
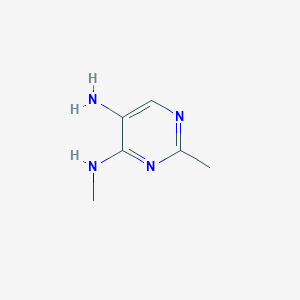
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)